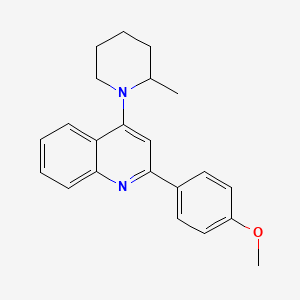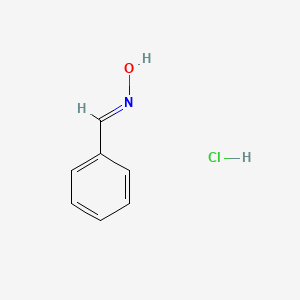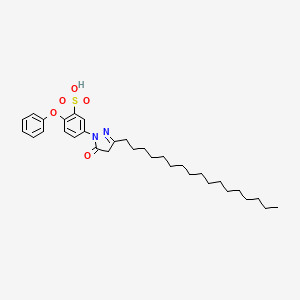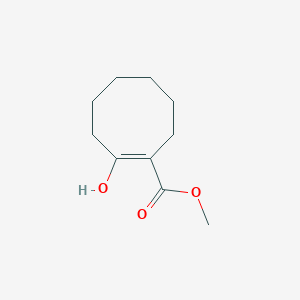-lambda~5~-bismuthane CAS No. 61217-41-2](/img/structure/B11939637.png)
Bis[(chloroacetyl)oxy](triphenyl)-lambda~5~-bismuthane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(chloroacetyl)oxy-lambda~5~-bismuthane: is an organobismuth compound characterized by its unique structure, which includes a bismuth atom bonded to three phenyl groups and two chloroacetyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(chloroacetyl)oxy-lambda~5~-bismuthane typically involves the reaction of triphenylbismuth with chloroacetyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl groups. The general reaction scheme is as follows:
Ph3Bi+2ClCH2COCl→Ph3Bi(OCOCH2Cl)2
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactors can enhance the efficiency of the reaction by providing better control over reaction conditions such as temperature and mixing.
化学反应分析
Types of Reactions:
Oxidation: Bis(chloroacetyl)oxy-lambda~5~-bismuthane can undergo oxidation reactions, where the bismuth center is oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lower oxidation state bismuth compounds.
Substitution: The chloroacetyl groups can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the chloroacetyl groups under basic conditions.
Major Products:
Oxidation: Higher oxidation state bismuth compounds.
Reduction: Lower oxidation state bismuth compounds.
Substitution: Derivatives with different functional groups replacing the chloroacetyl groups.
科学研究应用
Chemistry:
Catalysis: Bis(chloroacetyl)oxy-lambda~5~-bismuthane can be used as a catalyst in organic reactions, particularly in the formation of carbon-carbon bonds.
Protecting Group: The compound can serve as a protecting group for alcohols and amines in organic synthesis.
Biology and Medicine:
Antimicrobial Agents: Organobismuth compounds, including Bis(chloroacetyl)oxy-lambda~5~-bismuthane, have shown potential as antimicrobial agents due to their ability to disrupt microbial cell walls.
Industry:
Polymerization: The compound can be used as an initiator or catalyst in polymerization reactions, leading to the formation of various polymers with unique properties.
作用机制
The mechanism by which Bis(chloroacetyl)oxy-lambda~5~-bismuthane exerts its effects involves the interaction of the bismuth center with various molecular targets. The bismuth atom can coordinate with electron-rich sites on substrates, facilitating reactions such as oxidation, reduction, and substitution. The chloroacetyl groups can also participate in nucleophilic substitution reactions, leading to the formation of new compounds.
相似化合物的比较
Triphenylbismuth: A simpler organobismuth compound with three phenyl groups bonded to a bismuth atom.
Bis(chloroacetyl)oxy-lambda~5~-stibane: A similar compound where the bismuth atom is replaced with antimony.
Triphenylbismuth bis(2-chloroacetate): Another derivative with similar functional groups.
Uniqueness: Bis(chloroacetyl)oxy-lambda~5~-bismuthane is unique due to the presence of both chloroacetyl and triphenyl groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various applications in organic synthesis and catalysis.
属性
CAS 编号 |
61217-41-2 |
|---|---|
分子式 |
C22H19BiCl2O4 |
分子量 |
627.3 g/mol |
IUPAC 名称 |
bis[(2-chloroacetyl)oxy]-triphenylbismuth |
InChI |
InChI=1S/3C6H5.2C2H3ClO2.Bi/c3*1-2-4-6-5-3-1;2*3-1-2(4)5;/h3*1-5H;2*1H2,(H,4,5);/q;;;;;+2/p-2 |
InChI 键 |
XOXMLZVRHZOOJW-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=CC=C3)(OC(=O)CCl)OC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(3R,5S,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B11939587.png)



![2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine](/img/structure/B11939613.png)



